N-[2-(4-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea
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Overview
Description
N-[2-(4-Chlorophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorophenyl group attached to an ethenyl moiety, which is further connected to a urea derivative containing a methylpyrrolidinylidene group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea typically involves the reaction of 4-chlorobenzaldehyde with an appropriate ethenylating agent to form the intermediate 4-chlorostyrene. This intermediate is then reacted with N-methylpyrrolidin-2-one and an isocyanate derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-[2-(4-Chlorophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into reduced forms with altered functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(4-Chlorophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(4-nitrophenyl)ethenyl]urea
- 1-[2-(4-chlorophenyl)ethenyl]-3-(1-methylpyrrolidin-2-ylidene)urea
Uniqueness
N-[2-(4-Chlorophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea stands out due to its specific combination of functional groups, which imparts unique chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and suitability for various applications.
Properties
CAS No. |
90096-75-6 |
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Molecular Formula |
C14H16ClN3O |
Molecular Weight |
277.75 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)ethenyl]-3-(1-methylpyrrolidin-2-ylidene)urea |
InChI |
InChI=1S/C14H16ClN3O/c1-18-10-2-3-13(18)17-14(19)16-9-8-11-4-6-12(15)7-5-11/h4-9H,2-3,10H2,1H3,(H,16,19) |
InChI Key |
LLNLHFCNASVOTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=NC(=O)NC=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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